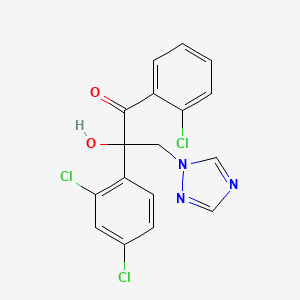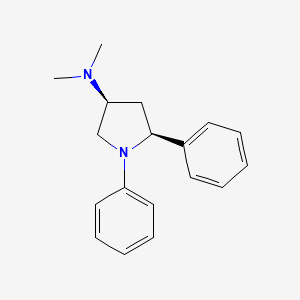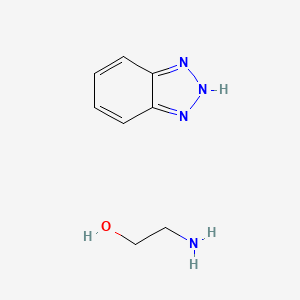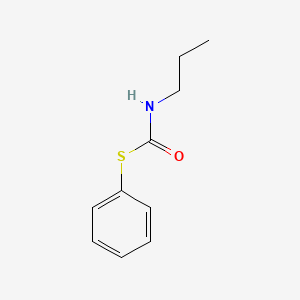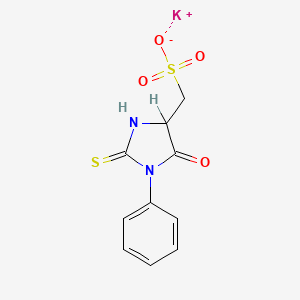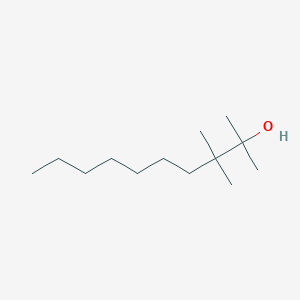
Tetramethylnonanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylnonanol is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by the presence of four methyl groups attached to a nonanol backbone. This compound is achiral and has a molecular weight of 200.3608 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylnonanol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonanol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonanol and methylating agents into the reactor, where the reaction occurs under optimized temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Tetramethylnonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives
科学研究应用
Tetramethylnonanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds .
作用机制
The mechanism of action of tetramethylnonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions lead to the conversion of this compound into its corresponding metabolites, which can exert various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
相似化合物的比较
- Tetramethylbutanol
- Tetramethylpentanol
- Tetramethylhexanol
Comparison: Tetramethylnonanol is unique due to its longer carbon chain compared to other tetramethyl-substituted alcohols. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Additionally, the presence of four methyl groups provides steric hindrance, which can affect its reactivity and interactions with other molecules .
属性
CAS 编号 |
31153-53-4 |
|---|---|
分子式 |
C13H28O |
分子量 |
200.36 g/mol |
IUPAC 名称 |
2,3,3-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-7-8-9-10-11-12(2,3)13(4,5)14/h14H,6-11H2,1-5H3 |
InChI 键 |
ZZQCGJSFWKIOBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


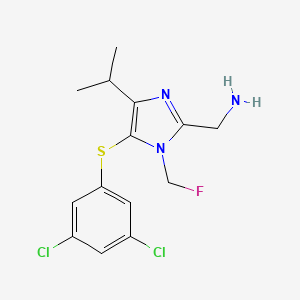
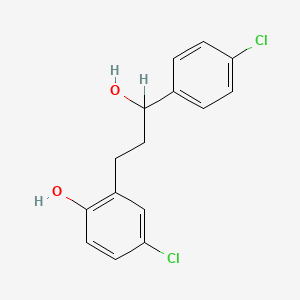
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
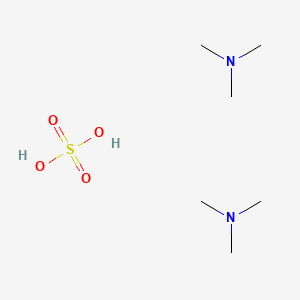
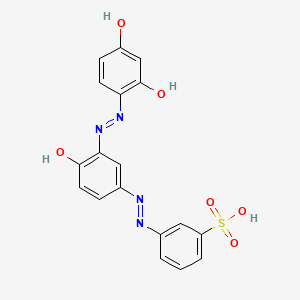
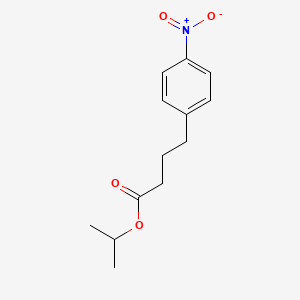

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
